

A Technical Guide to 4-Methoxy-2-nitrobenzaldehyde: Discovery, Synthesis, and Applications

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Compound of Interest

Compound Name: 4-Methoxy-2-nitrobenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-nitrobenzaldehyde is a valuable substituted aromatic aldehyde that serves as a key intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals, dyes, and materials. Its unique substitution pattern, featuring an electron-donating methoxy group and an electron-withdrawing nitro group on the benzaldehyde core, imparts specific reactivity that makes it a versatile building block in synthetic organic chemistry. This technical guide provides an in-depth overview of the discovery, history, synthesis, and properties of **4-Methoxy-2-nitrobenzaldehyde**, tailored for professionals in research and development.

Historical Context and Discovery

The precise first synthesis of **4-Methoxy-2-nitrobenzaldehyde** is not prominently documented in a singular "discovery" paper. Its history is intrinsically linked to the broader development of electrophilic aromatic substitution reactions, particularly the nitration of aromatic aldehydes and their derivatives, which gained significant attention in the late 19th and early 20th centuries.

The nitration of benzaldehyde itself was a well-established reaction in the 19th century, primarily yielding the meta-isomer, 3-nitrobenzaldehyde. The synthesis of ortho- and para-

isomers proved more challenging due to the directing effects of the aldehyde group. The exploration of substituted benzaldehydes, such as those with methoxy groups, was a natural progression. The synthesis of **4-Methoxy-2-nitrobenzaldehyde** likely emerged from systematic studies on the nitration of 4-methoxybenzaldehyde (p-anisaldehyde), a readily available natural product derivative. Early organic chemists would have been interested in understanding how the activating and ortho-, para-directing methoxy group would influence the regioselectivity of nitration in the presence of the deactivating and meta-directing aldehyde group. The synthesis of this specific isomer would have been a result of careful control of reaction conditions to favor nitration at the position ortho to the methoxy group and meta to the aldehyde.

Synthetic Methodologies

The synthesis of **4-Methoxy-2-nitrobenzaldehyde** can be achieved through several routes, primarily involving the nitration of a suitable precursor.

Nitration of 4-Methoxybenzaldehyde

A common method for the preparation of **4-Methoxy-2-nitrobenzaldehyde** is the direct nitration of 4-methoxybenzaldehyde.

Experimental Protocol: Nitration of 4-Methoxybenzaldehyde

- Materials: 4-Methoxybenzaldehyde, concentrated sulfuric acid, nitric acid.
- Procedure:
 - Dissolve a desired amount of 4-methoxybenzaldehyde (e.g., 10 mmol) in 5 mL of concentrated sulfuric acid and cool the mixture to 0°C in an ice bath.^[1]
 - Slowly add a nitrating mixture of 1.2 equivalents of nitric acid dissolved in 1 mL of concentrated sulfuric acid to the reaction mixture, maintaining the temperature below 10°C.^[1]
 - After the addition is complete, allow the reaction to warm to room temperature and stir for 30 minutes.^[1]

- Pour the reaction mixture into 50 mL of ice-cold water.^[1]
- The precipitated product is then collected by filtration and washed with cold water.^[1]
- The crude product can be purified by recrystallization or column chromatography.^[1]

Oxidation of 4-Methoxy-2-nitrotoluene

Another synthetic route involves the oxidation of 4-methoxy-2-nitrotoluene.

Experimental Protocol: Oxidation of 4-Methoxy-2-nitrotoluene

- Materials: 4-Methoxy-2-nitrotoluene, N-bromosuccinimide (NBS), bis(tetrabutylammonium) dichromate.
- Procedure:
 - The synthesis starts with the benzylic bromination of 4-methoxy-2-nitrotoluene using N-bromosuccinimide in the presence of a radical initiator.
 - The resulting 1-(bromomethyl)-4-methoxy-2-nitrobenzene is then oxidized to the corresponding aldehyde using an oxidizing agent such as bis(tetrabutylammonium) dichromate.

Physical and Spectroscopic Data

The physical and spectroscopic properties of **4-Methoxy-2-nitrobenzaldehyde** are crucial for its identification and characterization.

Table 1: Physical Properties of **4-Methoxy-2-nitrobenzaldehyde**

Property	Value	Reference
Molecular Formula	C ₈ H ₇ NO ₄	[2]
Molecular Weight	181.15 g/mol	[2]
Appearance	White to off-white or yellow to light yellow solid	[2]
Melting Point	95.5-96 °C	
Boiling Point	354.7°C at 760 mmHg	
CAS Number	22996-21-0	

Table 2: Spectroscopic Data of **4-Methoxy-2-nitrobenzaldehyde**

Spectroscopy	Data	Reference
¹ H NMR	δ (ppm): 10.4 (s, 1H, CHO), 7.9 (d, 1H, Ar-H), 7.5 (d, 1H, Ar-H), 7.3 (dd, 1H, Ar-H), 3.9 (s, 3H, OCH ₃)	
¹³ C NMR	δ (ppm): 188.0 (CHO), 163.0 (C-OCH ₃), 140.0 (C-NO ₂), 135.0, 125.0, 118.0, 110.0 (Ar-C), 56.0 (OCH ₃)	
IR (cm ⁻¹)	~3100 (Ar C-H), ~2850 (Aldehyde C-H), ~1700 (C=O), ~1530 & ~1350 (NO ₂), ~1250 (C-O)	
Mass Spec (m/z)	181 (M ⁺)	

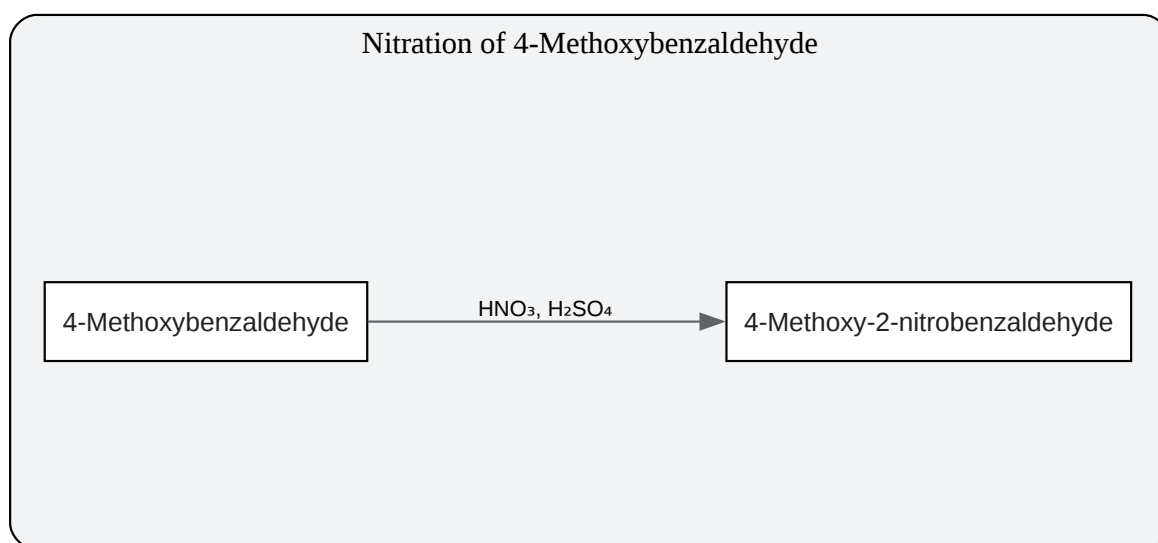
Applications in Organic Synthesis

4-Methoxy-2-nitrobenzaldehyde is a versatile intermediate in organic synthesis, primarily due to the reactivity of its aldehyde and nitro functional groups.

- **Synthesis of Heterocycles:** The aldehyde group can participate in condensation reactions, while the nitro group can be reduced to an amine, providing two reactive sites for the construction of various heterocyclic ring systems.
- **Pharmaceutical Intermediates:** It serves as a precursor in the synthesis of various pharmaceutical compounds.
- **Dyes and Pigments:** The aromatic and chromophoric nature of the molecule makes it a useful starting material for the synthesis of dyes and pigments.

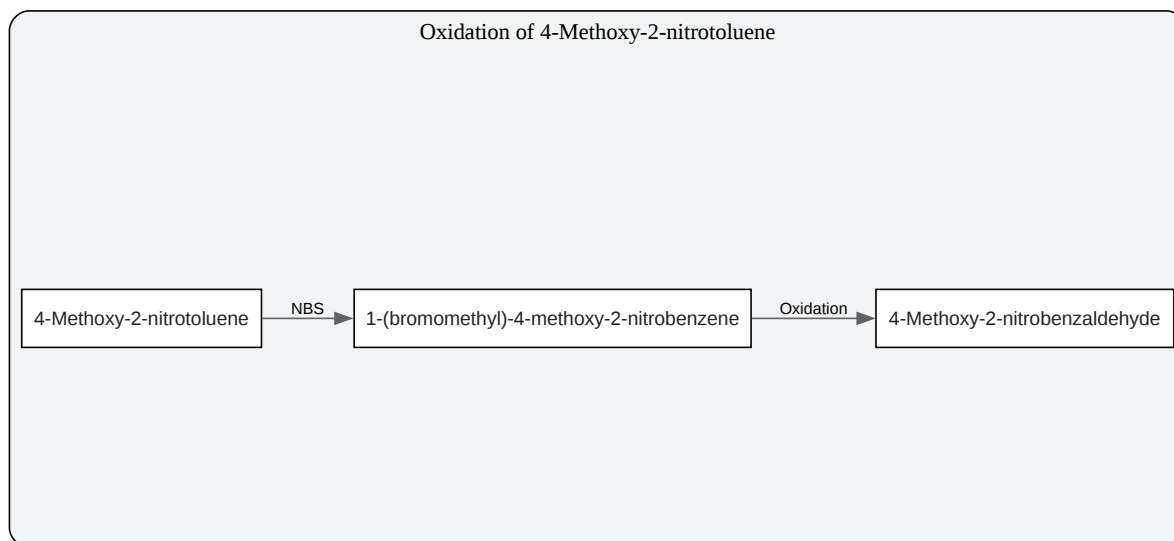
Synthetic Pathway Visualizations

The following diagrams illustrate the key synthetic pathways described.



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Synthetic pathway via nitration.



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Synthetic pathway via oxidation.

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References

- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]
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